molecular formula C11H8N4O5 B017207 4-Azidosalicylic acid N-hydroxysuccinimide ester CAS No. 96602-46-9

4-Azidosalicylic acid N-hydroxysuccinimide ester

Cat. No.: B017207
CAS No.: 96602-46-9
M. Wt: 276.2 g/mol
InChI Key: RBAFCMJBDZWZIV-UHFFFAOYSA-N
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Description

4-Azidosalicylic acid N-hydroxysuccinimide ester is a chemical compound that is available in powder form . It is often used in various scientific and industrial applications .


Physical and Chemical Properties Analysis

This compound is a powder with an assay of ≥95% . It is soluble and should be stored at a temperature of −20°C .

Scientific Research Applications

  • Ji, Shin, and Ji (1985) demonstrated that the radioiodination efficiency of the N-hydroxysuccinimide ester of 4-azidosalicylic acid can be increased, with potential uses in derivatizing human choriogonadotropin for radioimmunoassay purposes (Ji, Shin, & Ji, 1985).

  • Lapidot, Rappoport, and Wolman (1967) synthesized N-hydroxysuccinimide esters of short- and long-chain fatty acids for use in the synthesis of N-acylamino acids, which have applications in pharmaceuticals and nutraceuticals (Lapidot, Rappoport, & Wolman, 1967).

  • Kalkhof and Sinz (2008) found that N-hydroxysuccinimide esters are effective for cross-linking lysine residues in proteins but highlighted the importance of careful analysis of reaction products for accurate data interpretation (Kalkhof & Sinz, 2008).

  • Barré et al. (2016) discussed the versatility of N-hydroxysuccinimide esters in chemistry, noting various efficient strategies for their preparation (Barré et al., 2016).

  • Paquet (1976) highlighted the effectiveness of fatty acid N-hydroxysuccinimide esters for selective acylation of amino acid esters and free amino acids, useful in preparing e-N-benzyloxycarbonyl-L-lysine (Paquet, 1976).

  • Imai et al. (1990) developed photoaffinity heterobifunctional cross-linking reagents based on azide-substituted salicylates, showing potential for efficient calcium-dependent cross-linking in protein-protein interactions (Imai et al., 1990).

  • Detsi, Markopoulos, and Igglessi-Markopoulou (1996) discovered that N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids react with active methylene compounds to produce 3-substituted N-alkoxycarbonyl tetramic acids (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).

  • Abello et al. (2007) presented a method for selective acylation of primary amines in peptides and proteins using NHS esters (Abello et al., 2007).

  • Fink et al. (1980) developed reagents suitable for crosslinking nucleic acids to proteins, potentially useful in nucleic acid-protein mixtures (Fink et al., 1980).

  • Figueiredo et al. (2008) achieved a chromatography-free preparation of 4-maleimidobutyric acid, enabling cost-effective conjugation of biomolecules (Figueiredo et al., 2008).

Mechanism of Action

Target of Action

N-Succinimidyl 4-Azidosalicylate (also known as 4-Azidosalicylic acid N-hydroxysuccinimide ester or (2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate) is a hydroxyl-containing, photoreactive aryl azide-based crosslinker . It is primarily used in the formation of antibody-drug conjugates (ADCs), where it serves as a linker molecule that connects the antibody to the cytotoxic drug .

Mode of Action

The compound acts as a linker in ADCs, enabling the specific delivery of cytotoxic drugs to cancer cells . The ADC is designed to bind to a specific antigen on the surface of cancer cells. Once bound, the ADC is internalized by the cell, and the cytotoxic drug is released, causing cell death .

Biochemical Pathways

The biochemical pathways affected by N-Succinimidyl 4-Azidosalicylate are those involved in the action of the ADC. The ADC targets specific antigens on the surface of cancer cells, leading to the internalization of the ADC and the release of the cytotoxic drug . This results in cell death, affecting the growth and proliferation of the cancer cells .

Pharmacokinetics

The pharmacokinetics of N-Succinimidyl 4-Azidosalicylate are closely tied to the ADC it forms part of. The ADC is administered intravenously and is designed to be stable in the bloodstream. Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, and the cytotoxic drug is released . The specifics of the ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on the specific ADC and the cytotoxic drug it is linked to.

Result of Action

The primary result of the action of N-Succinimidyl 4-Azidosalicylate is the targeted delivery of cytotoxic drugs to cancer cells, leading to cell death . This can result in the reduction of tumor size and potentially the eradication of the cancer.

Action Environment

The action of N-Succinimidyl 4-Azidosalicylate, as part of an ADC, can be influenced by various environmental factors. These can include the presence and density of the target antigen on the cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to be internalized by the cancer cells

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O5/c12-14-13-6-1-2-7(8(16)5-6)11(19)20-15-9(17)3-4-10(15)18/h1-2,5,16H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAFCMJBDZWZIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242361
Record name 4-Azidosalicylic acid N-hydroxysuccinimide ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96602-46-9
Record name 4-Azidosalicylic acid N-hydroxysuccinimide ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096602469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Azidosalicylic acid N-hydroxysuccinimide ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Hydroxysuccinimidyl-4-azidosalicylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Azidosalicylic acid N-hydroxysuccinimide ester in the synthesis of the photoaffinity probe described in the research?

A1: this compound serves as a crucial building block in synthesizing the photoaffinity probe, 125I‐N6‐(N‐[6‐N‐{5‐iodo‐4‐azidosalicyl}‐aminohexyl]‐aminocarbamoylmethyl)‐nicotinamide adenine dinucleotide (125I‐N6‐I‐ASA‐AH‐NAD+) []. It reacts with N6‐([6‐aminohexyl]‐carbamoylmethyl)‐NAD+, attaching the photoreactive azido group and the 125I radiolabel via a subsequent iodination step. This modification is key for the probe's ability to bind to NAD+-linked enzymes and subsequently form covalent bonds upon exposure to UV light, allowing for the identification and study of these enzymes.

Q2: How does the structure of the photoaffinity probe contribute to its specificity for NAD+-linked enzymes?

A2: The photoaffinity probe is designed to mimic the structure of NAD+ []. By incorporating the 4-Azidosalicylic acid moiety into the NAD+ analog, the researchers ensured the probe retains a similar shape and charge distribution to NAD+. This structural similarity enables the probe to bind to the NAD+ binding sites of target enzymes. The subsequent UV irradiation activates the azide group, leading to covalent modification and labeling of the enzyme, facilitating further analysis.

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